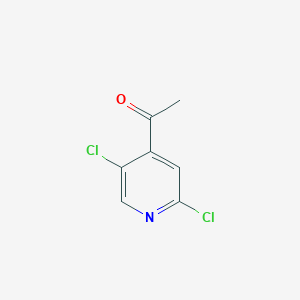

1-(2,5-Dichloropyridin-4-YL)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,5-dichloropyridin-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c1-4(11)5-2-7(9)10-3-6(5)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPAUKQHXPUYBPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NC=C1Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Halogenated Pyridine Derivatives in Organic Synthesis

Halogenated pyridine (B92270) derivatives are a cornerstone of modern organic synthesis, primarily due to the versatile reactivity imparted by the halogen substituents. These compounds serve as pivotal intermediates in the construction of a vast array of more complex molecular architectures. The presence of one or more halogen atoms on the pyridine ring dramatically influences its electronic properties, rendering the ring susceptible to a variety of chemical transformations that are not readily achievable with unsubstituted pyridine.

The carbon-halogen bond in these derivatives is a key functional handle that enables a wide range of cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. These methodologies are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the assembly of intricate molecular frameworks. Furthermore, the electron-withdrawing nature of halogen atoms acidifies the ring protons, facilitating metallation and subsequent functionalization at specific positions.

The strategic placement of halogens can also direct the regioselectivity of subsequent reactions, providing chemists with precise control over the synthetic outcome. This level of control is paramount in the synthesis of pharmaceuticals and agrochemicals, where specific substitution patterns are often required for biological activity. Consequently, the development of methods for the selective halogenation of pyridines and the utilization of the resulting synthons remain active areas of chemical research.

Rationale for the Academic Investigation of 1 2,5 Dichloropyridin 4 Yl Ethanone As a Versatile Synthetic Intermediate

The academic and industrial interest in 1-(2,5-Dichloropyridin-4-YL)ethanone stems from its identity as a highly functionalized and reactive building block. The combination of a ketone functional group and two chlorine atoms on the pyridine (B92270) ring provides multiple sites for chemical modification, making it a versatile intermediate for the synthesis of a diverse range of target molecules.

The two chlorine atoms, being good leaving groups, make the pyridine ring susceptible to nucleophilic aromatic substitution reactions. This allows for the introduction of a wide variety of substituents, including amines, alcohols, and thiols, at the 2- and 5-positions. The acetyl group at the 4-position further expands its synthetic utility. The ketone can undergo a plethora of reactions, such as reduction to an alcohol, oxidation to a carboxylic acid, or conversion to an imine or other derivatives. This dual reactivity makes this compound a valuable precursor for creating libraries of compounds for drug discovery and agrochemical screening.

While direct research specifically on this compound is not extensively published, the investigation of its isomers, such as 1-(2,6-dichloropyridin-4-yl)ethanone, highlights the importance of this structural motif. These compounds are recognized as critical intermediates in the synthesis of pharmaceuticals and agrochemicals due to their enhanced reactivity conferred by the electron-withdrawing chlorine substituents. The unique substitution pattern of the 2,5-dichloro isomer offers a different regiochemical outcome in subsequent reactions compared to its more symmetrically substituted counterparts, making it a valuable tool for accessing novel chemical space.

Structural Overview and Functional Group Analysis of 1 2,5 Dichloropyridin 4 Yl Ethanone

Strategies for the Construction of the 2,5-Dichloropyridine Ring System.

The formation of the 2,5-dichloropyridine scaffold is a critical first stage in the synthesis of the target compound. Methodologies for achieving this substitution pattern can be broadly categorized into the direct halogenation of pyridine precursors and the construction of the ring through cyclization reactions.

Halogenation Approaches for Pyridine Core Derivatization.

Direct halogenation of the pyridine ring to achieve a 2,5-dichloro substitution pattern is often challenging due to the electron-deficient nature of the heterocycle, which makes it resistant to electrophilic aromatic substitution. However, several strategies have been developed to overcome this hurdle.

One approach involves a multi-step sequence starting from 2-chloropyridine (B119429). This precursor can be alkoxylated, for example with n-butanol, and the resulting 2-butoxypyridine is then subjected to chlorination. This process can yield a mixture of isomers, including the desired 2-butoxy-5-chloropyridine. Subsequent treatment with a Vilsmeier-Haack type reagent can then introduce the second chlorine atom, leading to a mixture of 2,5- and 2,3-dichloropyridine which necessitates purification.

Another strategy employs 2-aminopyridine as the starting material. Through a Sandmeyer-type reaction, the amino group can be converted into a chloro substituent. Diazotization of 2-aminopyridine in the presence of a chloride source and a copper catalyst can yield 2-chloropyridine. Further chlorination of this intermediate would then be required to introduce the second chlorine atom at the 5-position, a transformation that can be challenging in terms of regioselectivity.

Cyclization Reactions for Substituted Pyridine Synthesis.

An alternative to the functionalization of a pre-existing pyridine ring is the construction of the desired 2,5-dichloropyridine system through a cyclization reaction. This approach offers the advantage of building the substitution pattern into the molecule from acyclic precursors.

A notable example of this strategy begins with the condensation of a maleic diester, such as diethyl maleate, with nitromethane. This reaction forms a key intermediate which can then undergo a hydrogenation and cyclization sequence to produce 2,5-dihydroxypyridine. The final step in this pathway is the chlorination of the dihydroxypyridine intermediate, for example using phosphorus oxychloride, to yield the target 2,5-dichloropyridine. This method provides a more controlled route to the desired isomer compared to direct halogenation approaches.

Installation of the Ethanone (B97240) Moiety at the 4-Position.

With the 2,5-dichloropyridine core in hand, the next critical step is the introduction of the acetyl group at the 4-position. Due to the deactivating effect of the two chlorine atoms, standard acylation methods can be ineffective. Therefore, more specialized techniques are required.

Acylation Reactions (e.g., Friedel-Crafts Type for analogous quinoline systems).

The direct Friedel-Crafts acylation of pyridine and its derivatives is notoriously difficult. The lone pair of electrons on the nitrogen atom readily coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic attack. This issue is compounded in 2,5-dichloropyridine by the electron-withdrawing nature of the halogen substituents.

While challenging, reports on analogous heterocyclic systems like quinolines suggest that under harsh conditions, such as the use of excess catalyst and elevated temperatures, Friedel-Crafts type reactions can proceed. For instance, a novel annelation reaction on quinoline using dichloroacetyl chloride and anhydrous aluminum chloride has been reported. This suggests that with careful optimization of forcing conditions, a direct acylation of 2,5-dichloropyridine might be feasible, though likely with low yields and the potential for side reactions.

Organometallic Approaches (e.g., Lithiation-Electrophilic Quenching, Weinreb Amide-Mediated Acylation for analogous compounds).

A more effective and regioselective method for acylating the 4-position of the 2,5-dichloropyridine ring involves the use of organometallic intermediates. Directed ortho-metalation (DoM) is a powerful tool for the functionalization of specific positions on an aromatic ring.

In the context of 2,5-dichloropyridine, the chlorine atoms can direct lithiation to the adjacent positions. It has been demonstrated that 2-chloro-5-bromopyridine undergoes regioselective lithiation at the 4-position when treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). The resulting 2-chloro-5-bromo-4-lithiopyridine intermediate is a potent nucleophile.

This lithiated species can then be quenched with a suitable acetylating electrophile. N,O-dimethyl-N-methoxyacetamide, also known as the Weinreb amide of acetic acid, is an excellent choice for this purpose. The reaction of the lithiated pyridine with the Weinreb amide forms a stable tetrahedral intermediate which, upon aqueous workup, collapses to afford the desired ketone, this compound. This method offers high regioselectivity and generally good yields, avoiding the harsh conditions and catalyst deactivation issues associated with Friedel-Crafts type reactions.

Optimization of Reaction Conditions and Yields for this compound Synthesis.

For the lithiation-acylation sequence , which represents a promising route, several factors can be fine-tuned to maximize the yield. The choice of the lithiating agent is crucial; while LDA is commonly used, other lithium amide bases could also be explored. The temperature of the lithiation and the subsequent electrophilic quench must be carefully controlled, typically at -78 °C, to prevent side reactions and decomposition of the organolithium intermediate. The solvent system, most commonly an ethereal solvent like tetrahydrofuran (THF), plays a significant role in stabilizing the lithiated species. The rate of addition of the electrophile can also impact the outcome of the reaction.

Below is a hypothetical data table illustrating the potential impact of varying reaction parameters on the yield of the final product, based on typical outcomes for such reactions.

| Entry | Lithiating Agent | Solvent | Temperature (°C) | Electrophile | Yield (%) |

| 1 | n-BuLi | THF | -78 | Acetyl chloride | <10 |

| 2 | LDA | THF | -78 | Acetyl chloride | 45 |

| 3 | LDA | THF | -78 | N-methoxy-N-methylacetamide | 75 |

| 4 | LTMP | THF/HMPA | -90 | N-methoxy-N-methylacetamide | 82 |

This table is illustrative and based on general principles of organometallic chemistry. Actual yields would require experimental verification.

As indicated in the table, the use of a non-nucleophilic base like LDA is superior to a more nucleophilic one like n-BuLi, which can add to the pyridine ring. Furthermore, the Weinreb amide is a more effective electrophile than the more reactive acetyl chloride, which can lead to over-addition and other side reactions. The use of more specialized bases like lithium 2,2,6,6-tetramethylpiperidide (LTMP) and additives like hexamethylphosphoramide (HMPA) could potentially further enhance the yield, although the toxicity of HMPA is a consideration.

Considerations for Regioselectivity and Diastereoselectivity in Synthesis

The precise control of substituent placement on the pyridine ring is paramount in the synthesis of this compound. The presence of two chlorine atoms at positions 2 and 5 significantly influences the electronic properties and reactivity of the pyridine core, dictating the feasibility and outcome of subsequent functionalization reactions.

Regioselectivity in the Synthesis of this compound

The introduction of an acetyl group at the C-4 position of a 2,5-dichloropyridine precursor is a key transformation that demands stringent regiochemical control. Standard electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, are generally not effective for pyridines. The pyridine nitrogen deactivates the ring towards electrophilic attack, and the reaction conditions often lead to complex formation at the nitrogen atom.

Advanced methodologies, particularly those involving directed ortho-metalation (DoM), offer a powerful strategy to achieve the desired regioselectivity. In this approach, a directing metalation group (DMG) guides the deprotonation of a specific ortho-position by a strong base, typically an organolithium reagent or a lithium amide. The resulting organometallic intermediate can then be trapped with an appropriate electrophile to introduce the desired functional group.

For the synthesis of this compound, a plausible synthetic route would involve the regioselective metalation of a 2,5-dichloropyridine precursor. The chlorine atoms themselves can act as weak directing groups. However, the regiochemical outcome is often influenced by a combination of electronic and steric factors. In the case of 2,5-dichloropyridine, the C-3 and C-4 positions are available for deprotonation. The relative acidity of the ring protons is a key determinant of the site of metalation.

Literature precedents on the lithiation of substituted 2-chloropyridines indicate that deprotonation can be selectively achieved. For instance, the lithiation of 2-chloronicotinic acid with lithium tetramethylpiperidide (LiTMP) has been shown to proceed with excellent selectivity for the 4-position. mdpi.com Similarly, 2-chloro-5-bromopyridine has been lithiated at the C-4 position using lithium diisopropylamide (LDA). mdpi.com These examples suggest that a directed metalation approach is a viable strategy for the functionalization of the C-4 position in a 2,5-dichloropyridine system.

A proposed synthetic sequence could involve the treatment of 2,5-dichloropyridine with a strong, sterically hindered base like LDA or LiTMP at low temperatures to effect regioselective deprotonation at the C-4 position. The resulting 2,5-dichloro-4-pyridyllithium species could then be quenched with an acetylating agent, such as N,N-dimethylacetamide or acetyl chloride, to furnish the desired this compound.

| Precursor | Reagents and Conditions | Product | Regioselectivity | Reference |

| 2-Chloronicotinic acid | 1. LiTMP, THF, -78 °C to -30 °C2. Electrophile | 4-Substituted-2-chloronicotinic acid | High (C-4) | mdpi.com |

| 2-Chloro-5-bromopyridine | 1. LDA, THF, -78 °C2. Electrophile | 4-Substituted-2-chloro-5-bromopyridine | High (C-4) | mdpi.com |

| 3,4-Dibromopyridine | 1. i-PrMgCl, THF2. Benzaldehyde | 3-Bromo-4-(hydroxy(phenyl)methyl)pyridine | Favored at C-4 | mdpi.com |

Diastereoselectivity in the Synthesis of Substituted Pyridines

While this compound itself is an achiral molecule, the principles of diastereoselective synthesis are crucial when considering the synthesis of more complex derivatives or related chiral compounds. The introduction of stereocenters can be achieved through various asymmetric transformations.

Catalytic stereoselective dearomatization of pyridines has emerged as a powerful tool for the synthesis of enantioenriched piperidines and other saturated aza-heterocycles. nih.gov These methods often involve the activation of the pyridine ring, followed by a stereocontrolled nucleophilic addition. For instance, the dearomatization of pyridinium salts with chiral catalysts can lead to the formation of dihydropyridines with high diastereo- and enantioselectivity. nih.gov These intermediates can then be further functionalized to access a wide range of substituted piperidines.

In the context of precursors to this compound, if a chiral center were to be introduced, for example, by the asymmetric reduction of the ketone or by the addition of a chiral nucleophile, the stereochemical outcome would be influenced by the steric and electronic environment of the substituted pyridine ring. The bulky chlorine atoms at the C-2 and C-5 positions could exert significant steric hindrance, potentially directing the approach of reagents and influencing the facial selectivity of the reaction.

Furthermore, in reactions involving chiral auxiliaries or catalysts, the coordination of the pyridine nitrogen to a metal center can play a critical role in establishing the stereochemical control. The development of stereoselective methods for the functionalization of highly substituted pyridines remains an active area of research, with the potential to unlock access to novel and structurally complex molecules.

| Reaction Type | Substrate | Catalyst/Reagent | Outcome | Stereoselectivity | Reference |

| Dearomatization | Substituted Pyridines | Chiral Primary Amine/Mandelic Acid | Chiral Azaspiro[5.5]undecane derivatives | >19:1 dr, 95% ee | nih.gov |

| Dearomatization | Substituted Pyridines | (Ph-BPE)CuH | 1,4-Dihydropyridines | High enantioselectivity | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.

¹H NMR Spectral Analysis

Specific ¹H NMR spectral data, including chemical shifts (δ), multiplicity, coupling constants (J), and integration for the protons of this compound, are not available in the reviewed sources. A typical analysis would involve the identification of signals corresponding to the aromatic protons on the pyridine ring and the methyl protons of the ethanone group.

¹³C NMR Spectral Analysis

Detailed ¹³C NMR spectral data, which would show the chemical shifts for each of the seven unique carbon atoms in this compound, including the carbonyl carbon, the carbons of the pyridine ring, and the methyl carbon, could not be located.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments

Information regarding 2D NMR studies (COSY, HMQC, HMBC) to establish the connectivity between protons and carbons in the molecular structure of this compound is not present in the public domain.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Carbonyl Stretch, C-Cl Bonds)

Specific IR absorption frequencies (in cm⁻¹) for the characteristic functional groups of this compound, such as the carbonyl (C=O) stretch and the carbon-chlorine (C-Cl) bond vibrations, have not been published.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.

High-Resolution Mass Spectrometry (HRMS)

While the molecular formula is known to be C₇H₅Cl₂NO, corresponding to a molecular weight of approximately 190.03 g/mol , specific high-resolution mass spectrometry data confirming the exact mass and providing information on the fragmentation pattern of this compound is unavailable.

Fragmentation Pathway Analysis

Mass spectrometry, particularly with tandem techniques (MS/MS), is a powerful tool for elucidating the structure of organic molecules by analyzing their fragmentation patterns upon ionization. While specific experimental mass spectra for this compound are not widely published, a probable fragmentation pathway can be proposed based on the known behavior of related chemical structures, such as other chlorinated pyridines and acetophenone (B1666503) derivatives.

Upon electron ionization (EI) or electrospray ionization (ESI), the molecular ion ([M]+• or [M+H]+) of this compound (molecular weight: 190.02 g/mol ) would be formed. abovchem.com The subsequent fragmentation is dictated by the weakest bonds and the stability of the resulting fragment ions.

A primary and highly characteristic fragmentation event for ketones is the alpha-cleavage (α-cleavage), which involves the breaking of the bond adjacent to the carbonyl group. For this compound, this would result in two main pathways:

Loss of a methyl radical (•CH₃): Cleavage of the bond between the carbonyl carbon and the methyl group would lead to the formation of a stable 2,5-dichloropyridin-4-ylcarbonylium ion. This is often a dominant peak in the mass spectrum of acetyl-substituted aromatics.

Loss of the acyl group: Cleavage of the bond between the carbonyl carbon and the pyridine ring would result in the formation of a 2,5-dichloropyridinyl radical and an acetyl cation ([CH₃CO]+).

Further fragmentation could involve the loss of small, stable neutral molecules from the pyridine ring, such as hydrogen chloride (HCl) or chlorine radicals (•Cl), and cleavage of the pyridine ring itself. The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) would result in characteristic isotopic patterns for all chlorine-containing fragments.

The fragmentation process is not random; it follows chemically logical pathways that can be systematically interpreted to confirm the compound's structure. youtube.com The analysis of fragmentation patterns in related fentanyl compounds, for instance, shows how substitutions on a core structure dictate the primary product ions observed. wvu.edu

Table 1: Proposed Mass Spectrometric Fragmentation for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 190/192/194 ([M]+•) | 175/177/179 | •CH₃ | α-cleavage, loss of methyl radical |

| 190/192/194 ([M]+•) | 43 | C₅H₂Cl₂N• | α-cleavage, formation of acetyl cation |

| 175/177/179 | 147/149 | CO | Loss of carbon monoxide from the acylium ion |

| 190/192/194 ([M]+•) | 154/156 | HCl | Loss of hydrogen chloride |

Note: m/z values are shown for the most abundant isotopes. The presence of two chlorine atoms will create a distinctive M, M+2, M+4 isotopic pattern.

X-ray Crystallography for Definitive Solid-State Structure Determination (as applied to related compounds)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. While the specific crystal structure of this compound is not publicly available, extensive crystallographic studies on related dichloropyridine derivatives provide a strong basis for understanding its likely solid-state conformation and intermolecular interactions. nih.goviucr.orgiucr.org

Studies on compounds like 4-Amino-3,5-dichloropyridine and 2,6-Dichloropyridine-3,5-dicarbonitrile reveal common structural motifs. nih.govnih.gov For instance, the crystal structure of 4-Amino-3,5-dichloropyridine was determined using single-crystal X-ray diffraction, showing that the molecules are assembled through a network of N—H⋯N hydrogen bonds, π–π stacking interactions, and halogen–π interactions. nih.goviucr.org

If single crystals of this compound were obtained, a similar analytical approach would be used. The process would involve:

Growing a suitable single crystal of the compound.

Mounting the crystal on a diffractometer and irradiating it with monochromatic X-rays.

Collecting the diffraction pattern data.

Solving the phase problem and refining the structural model to obtain precise atomic coordinates, bond lengths, bond angles, and torsion angles.

The analysis would likely reveal a planar or near-planar pyridine ring. The acetyl group's orientation relative to the ring would be of particular interest. Intermolecular interactions such as C—H⋯O hydrogen bonds involving the carbonyl oxygen, halogen bonding (C—Cl⋯N or C—Cl⋯O), and π–π stacking between pyridine rings would be expected to play a significant role in the crystal packing. researchgate.net

Table 2: Example Crystallographic Data for a Related Compound (4-Amino-3,5-dichloropyridine)

| Parameter | Value | Reference |

| Chemical Formula | C₅H₄Cl₂N₂ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| Key Intermolecular Interactions | N—H⋯N hydrogen bonding, offset π–π stacking, halogen–π interactions | nih.goviucr.org |

Note: This data is for a structurally related compound and serves as an example of the type of information obtained from an X-ray crystallographic analysis.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture, making it ideal for assessing the purity of synthesized chemicals like this compound. A reversed-phase HPLC (RP-HPLC) method would be the most common approach for this non-polar to moderately polar compound.

A typical RP-HPLC method would be developed and validated to ensure it is accurate, precise, specific, and robust. researchgate.netimpactfactor.org The method would involve injecting a solution of the compound onto a chromatographic column, most commonly packed with a C18 (octadecylsilyl) stationary phase. A mobile phase, typically a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, would be pumped through the column. pensoft.net

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of the this compound sample would be determined by monitoring the column eluent with a UV detector, likely at a wavelength where the pyridine or acetophenone chromophore has strong absorbance (e.g., ~260 nm). The purity is calculated from the relative area of the main peak compared to the total area of all peaks in the chromatogram. The method can also be used to isolate the pure compound from reaction byproducts or starting materials.

Table 3: Typical Parameters for an RP-HPLC Method for Purity Assessment

| Parameter | Typical Condition | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile : Water (or buffer), isocratic or gradient elution | Elutes the compound from the column. researchgate.net |

| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency. pensoft.net |

| Detection | UV at ~260 nm | Monitors the eluting compound based on its UV absorbance. |

| Column Temperature | 25-30 °C | Ensures reproducible retention times. |

| Injection Volume | 10-20 µL | Volume of sample introduced into the system. |

Chemical Reactivity and Mechanistic Investigations of 1 2,5 Dichloropyridin 4 Yl Ethanone

Reactions Involving the Ethanone (B97240) Carbonyl Group

The acetyl group in 1-(2,5-Dichloropyridin-4-YL)ethanone is a versatile site for a variety of chemical transformations, including nucleophilic additions, reductions, condensations, and alpha-halogenations.

The carbonyl carbon of the ethanone group is electrophilic and susceptible to attack by nucleophiles. Key examples of such reactions include the Grignard and Wittig reactions.

Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to the carbonyl group is a fundamental method for forming carbon-carbon bonds. masterorganicchemistry.com In the case of this compound, a Grignard reagent (R-MgX) would add to the carbonyl carbon, and subsequent acidic workup would yield a tertiary alcohol. For instance, the reaction with methylmagnesium bromide would produce 2-(2,5-Dichloropyridin-4-yl)propan-2-ol. While specific literature on this exact reaction is not prevalent, the synthesis of 1-(2,4-dichloro-pyrimidin-5-yl)-ethanol from the corresponding carbaldehyde using methylmagnesium bromide at low temperatures (-78 °C) in THF has been reported, demonstrating the feasibility of such transformations on similar heterocyclic systems. chemguide.co.uk

Wittig Reaction: The Wittig reaction provides a pathway to convert ketones into alkenes. wikipedia.orgnih.govresearchgate.netlibretexts.org This reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which attacks the carbonyl carbon to form a betaine (B1666868) intermediate, followed by the elimination of triphenylphosphine (B44618) oxide to yield the alkene. masterorganicchemistry.comorgsyn.org For this compound, reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would be expected to produce 2,5-dichloro-4-(prop-1-en-2-yl)pyridine. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; unstabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes. organic-chemistry.orgresearchgate.net

A summary of expected products from nucleophilic addition reactions is presented in the table below.

| Nucleophile/Reagent | Expected Product | Reaction Type |

| Methylmagnesium bromide | 2-(2,5-Dichloropyridin-4-yl)propan-2-ol | Grignard Reaction |

| Methylenetriphenylphosphorane | 2,5-Dichloro-4-(prop-1-en-2-yl)pyridine | Wittig Reaction |

The carbonyl group of this compound can be reduced to a secondary alcohol, 1-(2,5-Dichloropyridin-4-yl)ethanol. This transformation can be achieved through various reduction methods, including the use of metal hydrides and catalytic hydrogenation.

Metal Hydride Reduction: Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for the selective reduction of ketones and aldehydes. masterorganicchemistry.comchemguide.co.ukyoutube.comyoutube.comyoutube.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. chemguide.co.uk The hydride ion (H⁻) from NaBH₄ acts as a nucleophile, attacking the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide by the solvent yields the alcohol. While specific conditions for the reduction of this compound are not widely documented, the reduction of ketones to secondary alcohols with NaBH₄ is a general and efficient method. youtube.com

Catalytic Hydrogenation: Catalytic hydrogenation is another effective method for the reduction of ketones. nih.govbuchler-gmbh.comclockss.orgrsc.orgnih.gov This process typically involves the use of a metal catalyst, such as platinum, palladium, or nickel, under a hydrogen atmosphere. The reaction of acetophenone (B1666503) in the presence of a silica-supported palladium catalyst (Pd@SiO₂) and sodium borohydride as a hydrogen source has been shown to produce 1-phenylethanol (B42297) with high conversion and selectivity. nih.gov A similar approach could be applied to the reduction of this compound.

The table below summarizes the expected product from these reduction pathways.

| Reducing Agent/Method | Expected Product |

| Sodium borohydride (NaBH₄) | 1-(2,5-Dichloropyridin-4-yl)ethanol |

| Catalytic Hydrogenation (e.g., H₂/Pd) | 1-(2,5-Dichloropyridin-4-yl)ethanol |

The carbonyl group of this compound can undergo condensation reactions with various nucleophiles, particularly those containing nitrogen, to form new carbon-nitrogen double bonds. These reactions are often catalyzed by acid or base.

Hydrazine (B178648) and its Derivatives: Reaction with hydrazine hydrate (B1144303) can form the corresponding hydrazone. orgsyn.orgorgsyn.orgresearchgate.netorganic-chemistry.orgnih.gov This reaction is commonly used in the synthesis of heterocyclic compounds. sigmaaldrich.com For example, the reaction of 2,5-dihydroxyacetophenone with hydrazine hydrate has been studied. researchgate.net Similarly, this compound is expected to react with hydrazine to form this compound hydrazone.

Semicarbazide (B1199961): Condensation with semicarbazide hydrochloride in the presence of a base like sodium acetate (B1210297) yields a semicarbazone. chegg.comchegg.com This reaction is a well-established method for the characterization and derivatization of ketones. researchgate.net The reaction of acetophenone with semicarbazide hydrochloride has been reported to produce 1-(1-phenylethylidene)semicarbazone. chegg.com A similar reaction with this compound would yield 1-(1-(2,5-dichloropyridin-4-yl)ethylidene)semicarbazone.

Knoevenagel Condensation: The Knoevenagel condensation is a modification of the aldol (B89426) condensation where the ketone reacts with an active methylene (B1212753) compound in the presence of a weak base. libretexts.orgnih.govnih.gov This reaction typically results in the formation of an α,β-unsaturated ketone after a dehydration step.

The expected products from these condensation reactions are summarized below.

| Reagent | Expected Product | Reaction Type |

| Hydrazine hydrate | This compound hydrazone | Hydrazone formation |

| Semicarbazide hydrochloride | 1-(1-(2,5-Dichloropyridin-4-yl)ethylidene)semicarbazone | Semicarbazone formation |

| Active methylene compound | α,β-unsaturated ketone | Knoevenagel Condensation |

The α-carbon of the ethanone group in this compound can be halogenated under acidic or basic conditions. This reaction proceeds through an enol or enolate intermediate.

Chlorination: The α-chlorination of ketones can be achieved using various chlorinating agents. For instance, the chlorination of acetylpyridines has been investigated using N-chlorosaccharin. wuxiapptec.com Sulfuryl chloride (SO₂Cl₂) is another effective reagent for the α-chlorination of ketones.

The expected products from these halogenation reactions are shown in the table below.

| Reagent | Expected Product | Reaction Type |

| N-Bromosuccinimide (NBS) | 2-Bromo-1-(2,5-dichloropyridin-4-yl)ethanone | Alpha-Bromination |

| Sulfuryl chloride (SO₂Cl₂) | 2-Chloro-1-(2,5-dichloropyridin-4-yl)ethanone | Alpha-Chlorination |

Reactions Involving the Chlorine Substituents on the Pyridine (B92270) Ring

The chlorine atoms on the pyridine ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the acetyl group activates the ring towards nucleophilic attack.

SNAr reactions are a cornerstone of pyridine chemistry, allowing for the introduction of a wide range of functional groups. nih.govyoutube.com The regioselectivity of these reactions on substituted dichloropyridines is a subject of considerable interest. nih.govwuxiapptec.com

The position of nucleophilic attack on a dichloropyridine ring is influenced by the electronic effects of the existing substituents. In this compound, the acetyl group at the 4-position is strongly electron-withdrawing. This deactivates the adjacent C-5 position and activates the C-2 position towards nucleophilic attack. Therefore, it is generally expected that nucleophilic substitution will occur preferentially at the C-2 position.

Amination: The reaction of dichloropyridines with amines is a common method for the synthesis of aminopyridines. guidechem.comgoogle.com For example, the reaction of 2,4-dichloropyrimidines with tertiary amines has been shown to result in selective substitution at the C-2 position. organic-chemistry.orgnih.govresearchgate.net It is therefore anticipated that the reaction of this compound with an amine would yield the corresponding 2-amino-5-chloropyridin-4-yl)ethanone derivative.

Alkoxylation: Alkoxides can also serve as nucleophiles in SNAr reactions with dichloropyridines, leading to the formation of alkoxy-substituted pyridines. The reaction of 2,4-dichloropyrimidines with alkoxides has been reported to show selectivity for the C-2 position, particularly when directed by other substituents. wuxiapptec.com

A summary of expected SNAr products is provided in the table below.

| Nucleophile | Expected Product | Position of Substitution |

| Amine (R-NH₂) | 1-(2-Amino-5-chloropyridin-4-yl)ethanone derivative | C-2 |

| Alkoxide (R-O⁻) | 1-(2-Alkoxy-5-chloropyridin-4-yl)ethanone derivative | C-2 |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) for Aryl/Heteroaryl Functionalization (as applied to similar pyridine derivatives)

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and halogenated pyridines are common substrates for these transformations. wikipedia.org The reactivity of the chlorine atoms on this compound is position-dependent and influenced by the electronic nature of the pyridine ring. In palladium-catalyzed reactions, the oxidative addition of the catalyst to the carbon-chlorine bond is a critical step. libretexts.org The general reactivity order for halogens in these couplings is I > Br > Cl, making chloro-substituted pyridines, such as the title compound, generally less reactive and often requiring more forcing conditions or highly active catalysts. libretexts.orgnih.gov

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is widely used for the synthesis of biaryl and heteroaryl compounds. wikipedia.orgnih.gov For dichloropyridine derivatives, regioselectivity is a key consideration. The chlorine at the 2-position is generally more susceptible to substitution than the one at the 5-position due to the electronic effects of the ring nitrogen. Studies on similar molecules, like 2,4-dichloropyrimidines, have shown that substitution often occurs preferentially at the position para to the ring nitrogen (the 4-position in that system), which is analogous to the 2- or 6-position in a pyridine. mdpi.com In the case of 3,5-dibromo-2,6-dichloropyridine (B8238365), Sonogashira coupling shows that substitution occurs preferentially at the positions adjacent to the nitrogen (2- and 6-positions). rsc.org For this compound, the C-2 chlorine is expected to be more reactive in Suzuki-Miyaura couplings.

| Component | Example Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| Substrate | 2-Chloropyridine (B119429) derivative | Aryl/heteroaryl halide source | researchgate.net |

| Coupling Partner | Arylboronic acid | Source of new aryl/heteroaryl group | researchgate.net |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with ligands | Facilitates the C-C bond formation | nih.govmdpi.com |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Activates the organoboron species | nih.govyoutube.com |

| Solvent | DME, Toluene, Dioxane/Water | Reaction medium | nih.govyoutube.com |

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species. wikipedia.org The reaction is effective for various pyridine derivatives. organic-chemistry.orgresearchgate.net Given the electron-deficient nature of the this compound ring, the C-Cl bonds are activated towards oxidative addition by a Pd(0) catalyst, a key step in the Heck catalytic cycle. wikipedia.orglibretexts.org Similar to the Suzuki coupling, the chlorine at the C-2 position is anticipated to be more reactive. The reaction typically requires a base, such as triethylamine (B128534), and is often carried out at elevated temperatures. wikipedia.orgnih.gov

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is a valuable method for the alkynylation of heteroaromatic systems. Research on the Sonogashira coupling of 3,5-dibromo-2,6-dichloropyridine has demonstrated that selective alkynylation is possible, with reactivity being highest at the halogen positions adjacent to the nitrogen (C-2 and C-6). rsc.org This suggests that for this compound, the chlorine at the C-2 position would be the primary site for Sonogashira coupling. The reaction conditions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄), a copper salt (e.g., CuI), and an amine base (e.g., triethylamine or piperidine). organic-chemistry.orgnih.gov

Reactivity of the Pyridine Nitrogen Atom (e.g., N-Oxidation)

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile or a base, with its reactivity being modulated by the ring's substituents. In this compound, the strongly electron-withdrawing chloro and acetyl groups significantly reduce the basicity and nucleophilicity of the nitrogen atom compared to unsubstituted pyridine. scripps.edu

Despite this deactivation, the nitrogen can undergo N-oxidation to form the corresponding pyridine N-oxide. This transformation is typically achieved using strong oxidizing agents like peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. chemtube3d.comarkat-usa.org A patent describes the successful N-oxidation of 2,6-dichloropyridine (B45657) using m-CPBA in dichloromethane. google.com Similarly, studies have shown the N-oxidation of 2-chloropyridine and 3-chloropyridine. nih.govdcu.ie

The formation of the N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, altering the electronic properties of the ring. chemtube3d.comyoutube.com Pyridine N-oxides are more reactive towards both electrophilic and nucleophilic substitution at the 2- and 4-positions compared to their parent pyridines. scripps.educhemtube3d.com

| Oxidizing Agent | Typical Conditions | Applicability | Reference |

|---|---|---|---|

| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, 0-25 °C | Effective for electron-deficient pyridines | arkat-usa.orggoogle.com |

| Hydrogen Peroxide (H₂O₂) | Glacial acetic acid, elevated temperature | A classic and potent method | chemtube3d.comyoutube.com |

| Methyltrioxorhenium (MTO) / H₂O₂ | Catalytic MTO, various solvents | High efficiency for substituted pyridines | arkat-usa.org |

Mechanistic Studies of Key Transformations

Understanding the reaction mechanisms for the key transformations involving this compound provides insight into its reactivity and helps in optimizing reaction conditions.

Mechanism of Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions generally proceed through a similar catalytic cycle involving a Pd(0)/Pd(II) redox couple. wikipedia.orgchemrxiv.org

Oxidative Addition : The cycle begins with the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond (C-Cl) of the pyridine derivative. libretexts.org This is often the rate-determining step, especially for less reactive chlorides. libretexts.org The electron-deficient nature of the pyridine ring in this compound facilitates this step.

Transmetalation (Suzuki-Miyaura) / Carbopalladation (Heck) / Alkyne Coordination (Sonogashira) :

In the Suzuki reaction, the resulting Pd(II) complex undergoes transmetalation with the activated organoboron species (in the presence of a base) to form a diorganopalladium(II) complex. wikipedia.orgchemrxiv.org

In the Heck reaction, the Pd(II) complex coordinates with the alkene, followed by migratory insertion (syn-addition) of the alkene into the Pd-C bond. wikipedia.orglibretexts.org

In the Sonogashira reaction, a copper acetylide (formed from the terminal alkyne and Cu(I) salt) transmetalates to the Pd(II) center. wikipedia.orglibretexts.org

Reductive Elimination (Suzuki/Sonogashira) / β-Hydride Elimination (Heck) :

For Suzuki and Sonogashira couplings, the final step is reductive elimination from the diorganopalladium(II) intermediate, which forms the new C-C bond and regenerates the active Pd(0) catalyst. wikipedia.orglibretexts.org

For the Heck reaction, a β-hydride elimination occurs to form the substituted alkene product and a palladium-hydride species. This is followed by reductive elimination with the base to regenerate the Pd(0) catalyst. libretexts.orgacs.org

Mechanism of N-Oxidation

The N-oxidation of a pyridine derivative involves the electrophilic attack of an oxygen atom from an oxidizing agent onto the nucleophilic nitrogen of the pyridine ring. youtube.com When using a peroxy acid like m-CPBA, the mechanism is a concerted process where the nitrogen's lone pair attacks the terminal oxygen of the peroxy acid, while the peroxy acid's proton is transferred to its carbonyl oxygen, leading to the formation of the N-oxide and the corresponding carboxylic acid (m-chlorobenzoic acid). youtube.com For reactions using hydrogen peroxide in acetic acid, peracetic acid is formed in situ, which then acts as the primary oxidant in a similar fashion. youtube.com

Computational and Theoretical Studies of 1 2,5 Dichloropyridin 4 Yl Ethanone

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and geometric parameters. While specific DFT studies on 1-(2,5-Dichloropyridin-4-YL)ethanone are not extensively documented in public literature, we can infer its properties based on studies of analogous dichlorinated and acetyl-substituted heterocyclic systems. nih.govnih.gov

Optimization of Molecular Conformation

The first step in a DFT study is the optimization of the molecule's three-dimensional structure to find its lowest energy conformation. For this compound, this would involve determining the most stable arrangement of the acetyl group relative to the dichloropyridine ring. The planarity of the pyridine (B92270) ring will be maintained, while the acetyl group's methyl and carbonyl moieties will have specific orientations. The bond lengths and angles are influenced by the electronic effects of the chlorine atoms and the acetyl group. It is expected that the electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen will affect the geometry of the ring and the acetyl substituent. Conformational analyses of similar substituted dichlorodiphenyl aromatase inhibitors have shown that even potent and weak inhibitors can adopt a common global minimum energy conformation. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energies and distributions)

Frontier Molecular Orbital (FMO) theory is pivotal in describing the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. A large HOMO-LUMO energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive species. nih.gov

For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the oxygen atom of the acetyl group, which are the regions with higher electron density. The LUMO, conversely, is likely distributed over the electron-deficient pyridine ring, influenced by the electronegative chlorine atoms. The energy gap between these orbitals is a critical parameter in determining the molecule's electronic transitions and its potential as an electronic material or a reactive intermediate in chemical synthesis. In related dichlorophenyl chalcone (B49325) isomers, the HOMO-LUMO energy gap was found to be a key factor in characterizing chemical reactivity and charge transfer interactions. chemicalbook.com

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap | 5.4 |

Note: The values in Table 1 are representative examples based on DFT calculations for structurally similar compounds and are intended for illustrative purposes.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map illustrates the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. For this compound, the ESP map would likely show negative potential (red and yellow regions) around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, indicating these as sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the methyl group and parts of the pyridine ring, suggesting susceptibility to nucleophilic attack. Such maps are invaluable for predicting intermolecular interactions, including hydrogen bonding, which is crucial for understanding biological activity. researchgate.net

Prediction of Spectroscopic Parameters (e.g., Computed NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the structural elucidation of newly synthesized compounds.

Theoretical calculations for the ¹H and ¹³C NMR chemical shifts of this compound can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted shifts would show distinct signals for the aromatic protons and the methyl protons, with their chemical environments being influenced by the electronegative chlorine atoms and the carbonyl group. For instance, the proton on the pyridine ring would be expected to appear at a downfield chemical shift due to the deshielding effects of the adjacent nitrogen and chlorine atoms. Similar computational studies have been successfully used to assign NMR spectra for other complex heterocyclic compounds. uta.cl

Similarly, the theoretical IR spectrum can be calculated to identify the characteristic vibrational frequencies. Key predicted peaks would include the C=O stretching frequency of the ketone, C-Cl stretching vibrations, and the aromatic C=C and C=N stretching frequencies of the pyridine ring.

| Spectroscopic Parameter | Predicted Value |

|---|---|

| ¹H NMR Chemical Shift (Methyl Protons) | ~2.5 ppm |

| ¹³C NMR Chemical Shift (Carbonyl Carbon) | ~195 ppm |

| IR Frequency (C=O Stretch) | ~1700 cm⁻¹ |

Note: The values in Table 2 are approximate and based on typical ranges for similar functional groups.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Descriptors (in the context of scaffold design)

QSAR and QSPR studies are essential computational tools in drug discovery that correlate the chemical structure of compounds with their biological activity or physical properties. nih.gov For this compound, calculating various molecular descriptors is the first step in building a QSAR/QSPR model. These descriptors quantify different aspects of the molecular structure, such as its size, shape, and electronic properties. In the context of scaffold design, these descriptors can help in predicting the potential of this molecule as a building block for more complex and active compounds. derpharmachemica.com

Theoretical Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) Analysis

Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) are two of the most important descriptors in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

LogP is a measure of a compound's lipophilicity, which affects its ability to cross cell membranes. A balanced LogP is often crucial for oral bioavailability. For this compound, the presence of two chlorine atoms would increase its lipophilicity.

TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. The pyridine nitrogen and the carbonyl oxygen in this compound contribute to its TPSA.

Calculated values for these properties for similar compounds can be found in chemical databases. For example, the related compound 1-(2,4-Dichloropyrimidin-5-YL)ethanone has a calculated LogP of around 1.7 to 2.48 and a TPSA of approximately 42.85 Ų. ambeed.com These values for this compound would be expected to be in a similar range.

| Descriptor | Predicted Value for this compound (Approx.) | Calculated Value for 1-(2,4-Dichloropyrimidin-5-YL)ethanone ambeed.com |

|---|---|---|

| Theoretical LogP | ~2.0 | 1.7 - 2.48 |

| TPSA (Ų) | ~30 | 42.85 |

These computational and theoretical studies provide a foundational understanding of the chemical nature of this compound. The insights gained from DFT calculations, FMO analysis, ESP maps, and the prediction of spectroscopic and QSAR/QSPR descriptors are instrumental in guiding future experimental work and in the rational design of new molecules with desired properties.

Theoretical Acidity/Basicity Studies and Nucleophilicity Scales

Quantum chemical quantitative structure-activity relationship (QSAR) approaches have been successfully employed to estimate the pKa values of pyrimidines, which are structurally related to pyridines. nih.gov These studies often utilize density-functional theory (DFT) calculations, for instance at the B3LYP/6-31+G(d,p) level, combined with a solvent model like the SM8 aqueous solvent model. nih.gov The energy difference (ΔEH2O) between the parent compound and its protonated or deprotonated form is used as a key parameter to correlate with experimental pKa values. nih.gov For a series of pyrimidines, this method has shown excellent correlation for both cation-to-neutral (pKa1) and neutral-to-anion (pKa2) dissociations. nih.gov

The nucleophilicity of pyridine derivatives is a critical factor in their reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. The presence of electron-withdrawing groups, such as the two chlorine atoms and the acetyl group in this compound, is expected to significantly influence the nucleophilicity of the pyridine ring. A multivariate linear regression model has been developed to predict the relative rates and regioselectivity of SNAr reactions for a wide range of electrophiles, including substituted chloropyridines. chemrxiv.org This model utilizes computationally derived molecular descriptors such as the LUMO (Lowest Unoccupied Molecular Orbital) energy of the electrophile, the average molecular electrostatic potential (ESP) at the carbon atom undergoing substitution, and the sum of the average ESP values for the atoms ortho and para to the reaction center. chemrxiv.org

The nucleophilicity of a species is also influenced by the solvent. In protic solvents, smaller, more electronegative atoms like fluorine are heavily solvated through hydrogen bonding, which reduces their nucleophilicity compared to larger, more polarizable atoms like iodine. khanacademy.org In polar aprotic solvents, this hydrogen bonding is absent, which can enhance the nucleophilicity of anions. khanacademy.org

Table 1: Computational Methods and Descriptors for Acidity and Nucleophilicity Studies of Pyridine Analogs

| Property | Computational Method | Key Descriptors | Analogous Compounds Studied | Reference |

| Acidity (pKa) | Density-Functional Theory (B3LYP/6-31+G(d,p)) with SM8 solvent model | Energy difference (ΔEH2O) between parent and dissociated species | Pyrimidines | nih.gov |

| Nucleophilicity (SNAr Reactivity) | Multivariate Linear Regression Model with DFT descriptors | LUMO energy, Molecular Electrostatic Potential (ESP) at reaction center and ortho/para positions | Chloropyridines | chemrxiv.org |

Reaction Pathway Modeling and Transition State Analysis (as applied to analogous compounds)

Reaction pathway modeling and transition state analysis are powerful computational tools used to understand the mechanisms and predict the outcomes of chemical reactions involving pyridine derivatives. While specific studies on this compound were not found, research on analogous systems provides significant insight into the potential reactivity of this compound.

For instance, in the context of reactions involving pyridynes, which are highly reactive intermediates derived from dihalopyridines, the aryne distortion model has been used to predict the regioselectivity of nucleophilic additions. nih.gov This model considers how substituents on the pyridyne ring distort the triple bond, thereby directing incoming nucleophiles to a specific carbon atom. nih.gov Strategic placement of substituents can thus be used to control the formation of specific polysubstituted pyridine derivatives. nih.gov

Density functional theory (DFT) is a common method for modeling reaction pathways and analyzing transition states. For example, DFT calculations have been used to investigate the chemisorption of pyridine on silicon surfaces, identifying various adsorption structures and the activation energies between them. nih.gov Such studies can be sensitive to the choice of the DFT functional, with range-separated hybrids like ωB97X-D showing good agreement with experimental data for certain systems. nih.gov

In the field of asymmetric catalysis, DFT calculations are crucial for elucidating the origin of enantioselectivity. For the manganese-catalyzed asymmetric transfer hydrogenation of imines, including those containing a pyridine moiety, DFT has been used to analyze the transition state of the enantiodeterminative hydride transfer step. acs.org By comparing the Gibbs free energies of the competing transition states leading to the different enantiomers, researchers can rationalize the observed stereochemical outcome. acs.org These calculations often suggest an outer-sphere mechanism for the hydride transfer. acs.org

The Curtin-Hammett principle is another important concept that can be explored through computational modeling. In the Diels-Alder reaction of tungsten-complexed η2-anisole with an alkyne, it was observed that the major product was derived from the minor isomer of the starting material in solution. acs.org Computational analysis of the reaction pathway revealed that the transition state leading from the minor isomer was lower in energy than the transition state from the major isomer, thus explaining the product distribution under Curtin-Hammett conditions. acs.org

Table 2: Examples of Reaction Pathway Modeling and Transition State Analysis in Pyridine Analogs

| Reaction Type | Computational Approach | Key Findings | Analogous System | Reference |

| Nucleophilic addition to pyridynes | Aryne Distortion Model | Substituents direct regioselectivity of nucleophilic attack. | 3,4-Pyridynes | nih.gov |

| Asymmetric Transfer Hydrogenation | DFT (ωB97X-D) Transition State Analysis | Elucidation of the origin of enantioselectivity via analysis of the hydride transfer transition state. | Pyridine-containing imines | acs.org |

| Diels-Alder Cycloaddition | DFT Transition State Analysis | Reaction proceeds under Curtin-Hammett conditions, with the product ratio determined by the relative energies of the transition states. | η2-Anisole complexes | acs.org |

| Surface Adsorption | DFT Pathway Modeling | Identification of stable adsorption structures and activation energies for interconversion. | Pyridine on Silicon(001) | nih.gov |

Applications and Research Potential of 1 2,5 Dichloropyridin 4 Yl Ethanone As a Scaffold

Role as a Key Intermediate in the Synthesis of Diverse Heterocyclic Frameworks

The utility of 1-(2,5-Dichloropyridin-4-YL)ethanone as a synthetic intermediate is rooted in the reactivity of its ketone functional group and the potential for nucleophilic substitution at the chlorine-substituted positions on the pyridine (B92270) ring. These characteristics allow chemists to construct a variety of fused and unfused heterocyclic systems, which are prevalent in biologically active compounds. The pyridine ring itself is a key pharmacophore in numerous established drugs.

In pharmaceutical chemistry, this compound serves as a precursor for creating advanced intermediates for drug discovery programs. The acetyl group can readily undergo condensation reactions with binucleophiles like hydrazine (B178648) or hydroxylamine to form five-membered heterocycles such as pyrazoles and isoxazoles. These core structures are found in a multitude of pharmaceutical agents. For instance, pyrazole (B372694) derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties. The synthesis of such derivatives from a dichloropyridine-containing starting material allows for the introduction of a key structural motif recognized for its role in modulating various protein targets.

The development of novel pesticides and herbicides often relies on the exploration of new chemical entities built around heterocyclic cores. The this compound scaffold is valuable in this context as well. The dichloropyridine moiety is a common feature in several commercial agrochemicals. By using this ethanone (B97240) derivative as a starting point, researchers can synthesize libraries of novel compounds for screening. For example, reaction pathways can lead to the formation of thiazoles or pyrimidines, classes of compounds known to include potent fungicides and insecticides. The systematic modification of this scaffold allows for the fine-tuning of properties such as target specificity, environmental persistence, and efficacy.

Exploration of Biological Interaction Mechanisms through Derivatization

Understanding how a molecule interacts with a biological target is fundamental to modern drug design. Derivatization of a core scaffold like this compound is a key strategy for probing these interactions. By systematically altering the structure and observing the corresponding changes in biological activity, researchers can build structure-activity relationships (SAR) that guide the development of more potent and selective agents.

The design and synthesis of analogs are central to medicinal chemistry. Starting from this compound, chemists can create a series of related compounds to optimize engagement with a specific molecular target, such as an enzyme or a receptor. For example, a series of rimonabant analogues were synthesized where different amine moieties were introduced to evaluate their inhibitory effects on nitric oxide (NO) production in microglial cells nih.gov. This approach allows for the exploration of the chemical space around the core scaffold to identify substituents that enhance binding affinity and biological effect. Such studies may involve replacing the chloro-substituents via nucleophilic substitution or elaborating the acetyl group into more complex side chains to improve interactions with the target protein's binding pocket.

In silico molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. This method is crucial in modern drug discovery for screening virtual libraries of compounds against a protein target to identify potential leads. Derivatives of scaffolds like this compound are frequently subjected to these studies. Researchers use software like AutoDock to place the ligand into the binding site of a target protein and calculate a binding energy score, which indicates the stability of the interaction. amazonaws.com Lower binding energies typically suggest a more favorable interaction. These studies also reveal key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov For example, docking studies on thiazolidine-4-one derivatives against the Enoyl-acyl carrier protein (enoyl-ACP) reductase enzyme helped identify compounds with strong ligand binding energy, suggesting potential antitubercular activity.

Table 1: Representative Data from a Molecular Docking Study of Hypothetical Derivatives This table illustrates the typical output of a molecular docking simulation, showing binding energies and key interactions for a series of compounds against a target enzyme.

| Compound ID | Target Enzyme | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Hydrogen Bonds |

| Derivative A | Kinase XYZ | -8.9 | LYS-78, GLU-95, LEU-130 | 2 |

| Derivative B | Kinase XYZ | -9.5 | LYS-78, GLU-95, TYR-132 | 3 |

| Derivative C | Kinase XYZ | -7.2 | GLU-95, LEU-130 | 1 |

| Reference Inhibitor | Kinase XYZ | -10.1 | LYS-78, GLU-95, ASP-145 | 4 |

Following promising in silico results, the synthesized derivatives are tested in in vitro assays to confirm their biological activity and elucidate their mechanism of action. These experimental studies provide quantitative data on the compound's efficacy.

Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme. The potency is often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. In a study of novel oxadiazole-linked tetrahydropyrimidine derivatives designed as potential DPP-IV inhibitors, synthesized compounds were tested in an in vitro enzyme assay, with the most potent compound displaying an IC₅₀ value of 13.14 µM. chemmethod.comchemmethod.com

Receptor Binding Assays: These experiments determine the affinity of a compound for a specific receptor. The results are typically given as a dissociation constant (Kd) or an inhibition constant (Ki), with lower values indicating higher binding affinity.

Cell-Based Assays: The anti-inflammatory effects of rimonabant analogues were evaluated by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced BV2 microglial cells. The most active compound showed an IC₅₀ value of 4.71 µM for NO inhibition. nih.gov

These mechanistic investigations are essential for validating computational predictions and understanding how structural modifications to the parent scaffold translate into functional biological activity.

Table 2: Example of In Vitro Enzyme Inhibition Data for a Series of Analogs This table provides a representative example of how data from an enzyme inhibition assay is presented, using IC₅₀ values to compare the potency of different compounds.

| Compound ID | Target Enzyme | IC₅₀ (µM) | Inhibition (%) at 10 µM |

| Analog X-1 | Protease ABC | 5.2 | 85 |

| Analog X-2 | Protease ABC | 15.8 | 42 |

| Analog X-3 | Protease ABC | 0.9 | 98 |

| Control Drug | Protease ABC | 1.2 | 97 |

Development of Structure-Activity Relationships (SAR) for Novel Chemical Entities

While specific, comprehensive structure-activity relationship (SAR) studies on this compound are not extensively documented in publicly available literature, the chemical features of the molecule allow for rational inferences about its potential as a scaffold in medicinal chemistry. The development of SAR for derivatives of this compound would focus on systematically modifying its core structure to understand how changes in its chemical features correlate with changes in biological activity.

The foundational structure of this compound presents several key features that are ripe for SAR exploration:

The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which can be crucial for interactions with biological targets. The aromatic nature of the ring allows for potential π-π stacking interactions.

Dichloro Substitution: The two chlorine atoms at the 2 and 5 positions significantly influence the electronic properties of the pyridine ring, making it more electron-deficient. This can affect the reactivity of the ring and its ability to participate in electrophilic aromatic substitution reactions nih.gov. The position of these halogens can also dictate the regioselectivity of further substitution reactions. Halogen atoms can also participate in halogen bonding, a specific type of non-covalent interaction that can be important for ligand-receptor binding. Conversely, in some contexts, the presence of halogen atoms has been associated with lower antiproliferative activity in certain pyridine derivatives nist.govresearchgate.net.

The Acetyl Group: The ketone functionality at the 4-position is a key reactive handle. The carbonyl group can act as a hydrogen bond acceptor. The methyl group can be a site for further chemical modification or can fit into hydrophobic pockets of a target protein. The acetyl group's presence and position can enhance the antiproliferative activity of pyridine derivatives nist.govresearchgate.net.

Systematic modifications of these features would form the basis of an SAR study. For instance, the chlorine atoms could be replaced with other halogens (F, Br, I) or with electron-donating groups to probe the effect of electronics on activity. The acetyl group could be reduced to an alcohol, converted to an oxime, or used as a starting point for the synthesis of more complex side chains. Each modification would provide a new data point to build a comprehensive understanding of the SAR for this scaffold.

Table 1: Interactive Data Table of Potential SAR Modifications for this compound Derivatives

| Scaffold Position | Chemical Feature | Potential Modifications | Anticipated Influence on Activity |

| Pyridine Ring | Nitrogen Atom | Quaternization, N-oxide formation | Altered basicity and solubility, potential for new interactions. |

| Positions 2 & 5 | Dichloro Substituents | Substitution with other halogens (F, Br), methoxy groups, or cyano groups. | Modulation of electronic properties, steric bulk, and lipophilicity. nist.govresearchgate.net |

| Position 4 | Acetyl Group (C=O) | Reduction to alcohol, conversion to imine or oxime, alkylation of the methyl group. | Altered hydrogen bonding capacity, introduction of new functional groups for further derivatization. nist.govresearchgate.net |

| Aromatic System | π-electrons | Introduction of substituents that alter electron density. | Influence on π-π stacking and other non-covalent interactions. |

Potential Applications in Advanced Materials Science Research

The chemical functionalities of this compound also suggest its potential as a building block in the synthesis of advanced materials, such as functional polymers and coatings. The pyridine moiety is known to enhance the properties of polymers, conferring desirable characteristics like thermal stability, fluorescence, and even antimicrobial activity chemrxiv.org.

The reactive sites on this compound—the chlorine atoms and the acetyl group—offer multiple avenues for incorporation into polymeric structures. The chlorine atoms can be displaced through nucleophilic aromatic substitution reactions, allowing the pyridine ring to be grafted onto existing polymer backbones or to act as a cross-linking agent. The acetyl group can participate in various condensation reactions to form new polymer chains.

For example, polymers incorporating the 2,5-dichloropyridine-4-yl ethanone moiety could be investigated for applications in:

Specialty Coatings: Pyridine-containing polymers have been explored for use in surface coatings mdpi.com. The polar nature of the pyridine ring and the potential for hydrogen bonding could enhance adhesion to various substrates. Furthermore, the introduction of this functional scaffold could be a route to developing coatings with specific properties, such as antimicrobial surfaces or coatings with tailored refractive indices.

Functional Polymers: The incorporation of this scaffold could lead to polymers with novel optical or electronic properties. Pyridine derivatives are known to be useful in the synthesis of fluorescent polymers chemrxiv.org. The conjugated system of the pyridine ring, when appropriately modified and incorporated into a polymer, could lead to materials with interesting photophysical properties for applications in sensors or organic light-emitting diodes (OLEDs). The presence of the dichloropyridine unit might also enhance the thermal stability of the resulting polymer chemrxiv.org.

Catalysis: Polymers functionalized with pyridine units can act as recyclable catalysts in various organic reactions google.com. The nitrogen atom of the pyridine ring can coordinate with metal ions, making these materials suitable as supports for catalytic complexes.

Table 2: Interactive Data Table of Potential Applications in Materials Science

| Material Type | Method of Incorporation | Potential Application | Key Chemical Feature Utilized |

| Functional Polymers | Polymerization of monomers derived from the scaffold. | Fluorescent materials, thermally stable plastics. | Pyridine ring, acetyl group. chemrxiv.org |

| Polymer Coatings | Grafting onto polymer backbones via substitution of chlorine atoms. | Antimicrobial surfaces, high-adhesion coatings. | Dichloro substituents, pyridine nitrogen. chemrxiv.orgmdpi.com |

| Catalytic Supports | Immobilization onto a polymer matrix. | Recyclable catalysts for organic synthesis. | Pyridine nitrogen for metal coordination. google.com |

Conclusion and Future Research Directions for 1 2,5 Dichloropyridin 4 Yl Ethanone Research

Summary of Current Academic Understanding regarding its synthetic utility and reactive potential.

The academic understanding of 1-(2,5-Dichloropyridin-4-YL)ethanone is primarily centered on its role as a versatile intermediate in organic synthesis. The presence of two chlorine atoms at positions 2 and 5 of the pyridine (B92270) ring, coupled with an acetyl group at the 4-position, provides multiple reactive sites for functionalization.

The ketone moiety is a classical handle for a variety of chemical transformations. Condensation reactions with hydrazine (B178648) and its derivatives are a common strategy to form pyrazole (B372694) rings, a core structure in many pharmaceuticals. nih.govbeilstein-journals.orgresearchgate.netmdpi.com While direct examples with this compound are not extensively documented in readily available literature, the general principle of pyrazole synthesis from ketones is a well-established and robust method. nih.govbeilstein-journals.orgresearchgate.netmdpi.comorganic-chemistry.org

Furthermore, the dichloropyridine core is amenable to transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govresearchgate.netyonedalabs.commdpi.comnih.gov This allows for the introduction of various aryl and heteroaryl groups at the chlorinated positions, significantly expanding the molecular diversity accessible from this starting material. The differential reactivity of the chlorine atoms could potentially allow for selective, stepwise functionalization. Such strategies are crucial in the divergent synthesis of libraries of compounds for drug discovery and materials science. nih.gov

The application of dichloropyridine derivatives in the synthesis of kinase inhibitors highlights a potential therapeutic area for compounds derived from this compound. nih.govnih.goved.ac.ukmdpi.com The pyridine scaffold is a common feature in many kinase inhibitors, and the specific substitution pattern of this compound could lead to novel inhibitors with unique selectivity profiles.

| Property | Value |

| CAS Number | 736990-29-7 |

| Molecular Formula | C7H5Cl2NO |

| Molecular Weight | 190.02 g/mol |

Identification of Knowledge Gaps and Untapped Research Avenues for its intrinsic properties and specific reactivity.

Despite its potential, significant knowledge gaps exist regarding the intrinsic properties and specific reactivity of this compound. A thorough, systematic study of its reactivity profile is largely absent from the public domain.

Key unanswered questions include:

Regioselectivity of Cross-Coupling Reactions: A detailed investigation into the relative reactivity of the C2 and C5 chlorine atoms in Suzuki-Miyaura and other cross-coupling reactions is needed. Understanding the factors that govern selective functionalization at either position would be invaluable for synthetic planning.

Reactivity of the Acetyl Group: Beyond simple condensation reactions, the full reactive potential of the acetyl group in the context of the dichloropyridyl scaffold has not been explored. For instance, its use in aldol (B89426) condensations, Mannich reactions, or as a directing group for further functionalization of the pyridine ring remains an open area of research.

Physicochemical Properties: Comprehensive data on the compound's solubility, stability under various conditions, and detailed spectroscopic characterization are not widely available. Such information is fundamental for its effective use in synthesis and for understanding the properties of its derivatives.

Conformational Analysis: The conformational preferences of the acetyl group relative to the pyridine ring, and how this might influence its reactivity and the properties of its derivatives, have not been studied in detail.

Prospective Research Directions in Synthetic Methodology and Application Development, particularly for novel heterocyclic scaffolds.

The identified knowledge gaps point towards several promising avenues for future research. A focused effort to explore the chemistry of this compound could unlock its full potential as a building block for novel heterocyclic systems.

Future research should concentrate on the following areas: